![molecular formula C16H18N2O2 B7464626 (7-Methoxy-2-methylquinolin-3-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7464626.png)
(7-Methoxy-2-methylquinolin-3-yl)-pyrrolidin-1-ylmethanone
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Overview
Description
(7-Methoxy-2-methylquinolin-3-yl)-pyrrolidin-1-ylmethanone, commonly known as MMQ, is a synthetic compound with potential therapeutic applications. MMQ belongs to the class of quinoline-based compounds and has been shown to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of MMQ is not fully understood. However, it has been suggested that MMQ may act by inhibiting the growth of cancer cells through the induction of apoptosis. MMQ has also been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, by interfering with the heme detoxification pathway.
Biochemical and Physiological Effects:
MMQ has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme heme oxygenase-1, which is involved in the breakdown of heme into bilirubin. MMQ has also been shown to inhibit the production of nitric oxide, a molecule involved in various physiological processes, including vasodilation and immune response.
Advantages and Limitations for Lab Experiments
MMQ has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. MMQ is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using MMQ in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Future Directions
There are several future directions for research on MMQ. One area of research is to investigate its potential use as a fluorescent probe for imaging purposes. Another area of research is to investigate its potential use as an antitumor agent. Additionally, further research is needed to fully understand the mechanism of action of MMQ and to identify its molecular targets.
Synthesis Methods
The synthesis of MMQ involves the reaction of 2-methyl-7-nitroquinoline-3-carbaldehyde with pyrrolidine and sodium borohydride. The reaction proceeds through a reduction of the nitro group to an amino group, followed by the formation of a Schiff base, and finally, reduction of the Schiff base to the corresponding amine. The resulting product is a white crystalline powder with a melting point of 177-179°C.
Scientific Research Applications
MMQ has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimalarial, antitumor, and anti-inflammatory activities. MMQ has also been investigated for its potential use as a fluorescent probe for imaging purposes.
properties
IUPAC Name |
(7-methoxy-2-methylquinolin-3-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-14(16(19)18-7-3-4-8-18)9-12-5-6-13(20-2)10-15(12)17-11/h5-6,9-10H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMLJXWDIKSLPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)OC)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methoxy-2-methylquinolin-3-yl)-pyrrolidin-1-ylmethanone |
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